

6-Azaindole molecular weight and formula

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Compound of Interest

Compound Name: 6-Azaindole

Cat. No.: B1212597

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Core Technical Data on 6-Azaindole

An In-depth Guide for Researchers and Drug Development Professionals

6-Azaindole, also known as 1H-Pyrrolo[2,3-c]pyridine, is a heterocyclic aromatic compound that serves as a crucial structural motif in medicinal chemistry and materials science.^[1] Its unique chemical properties make it a valuable building block in the synthesis of a wide array of bioactive molecules, including kinase inhibitors.^[1] This technical guide provides an overview of the fundamental molecular properties of **6-azaindole**, along with relevant experimental protocols and logical workflows for its application in research and development.

Molecular Formula and Weight

The foundational quantitative data for **6-azaindole** is summarized in the table below. This information is critical for stoichiometric calculations in chemical synthesis and for the characterization of novel compounds derived from this scaffold. The molecular formula of **6-azaindole** is C₇H₆N₂, and its molecular weight is approximately 118.14 g/mol .^{[1][2][3]}

Parameter	Value	Reference
Molecular Formula	C7H6N2	[1][2][3][4]
Molecular Weight	118.14 g/mol	[1][2]
CAS Number	271-29-4	[1][2][4]
Melting Point	134 - 140 °C	[1][5]
Boiling Point	295.8 °C	[2]
Appearance	Purple to pale brown crystalline powder	[1]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the handling and application of **6-azaindole** in a laboratory setting. These are intended as a guide and may require optimization based on specific experimental contexts.

General Solubility Assessment

A fundamental step in utilizing **6-azaindole** for in vitro or in vivo studies is to determine its solubility in various solvents.

Objective: To prepare a stock solution of **6-azaindole** for use in biological assays or chemical reactions.

Materials:

- **6-Azaindole** powder
- Dimethyl sulfoxide (DMSO)
- Ethanol
- Phosphate-buffered saline (PBS)
- Vortex mixer

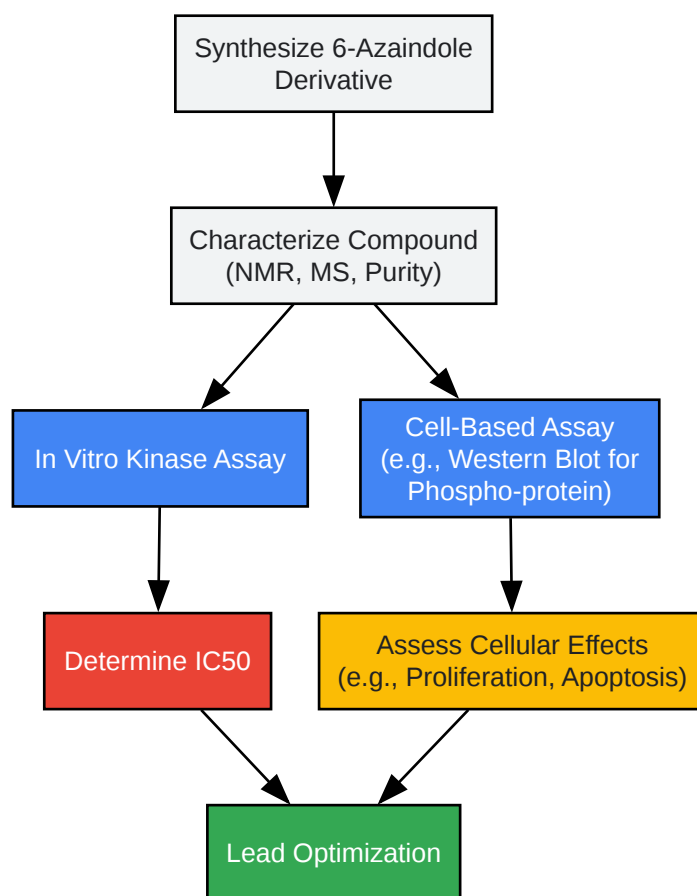
- Water bath sonicator

Procedure:

- Accurately weigh a precise amount of **6-azaindole** powder.
- To prepare a high-concentration stock solution (e.g., 10 mM), add the appropriate volume of DMSO to the powder.
- Vortex the mixture thoroughly for 2-5 minutes to facilitate dissolution.
- If necessary, use a water bath sonicator for 10-15 minutes to ensure complete dissolution.
- For aqueous working solutions, perform serial dilutions of the DMSO stock solution in the desired buffer (e.g., PBS or cell culture medium). It is crucial to ensure the final concentration of DMSO is non-toxic to the cells or organisms in the experiment (typically <0.5%).
- Observe the solution for any precipitation. If precipitation occurs, the solution has exceeded its solubility limit in that solvent.

Workflow for Assessing the Impact of a **6-Azaindole** Derivative on a Kinase Signaling Pathway

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a novel compound derived from **6-azaindole** on a specific cellular signaling pathway.



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Caption: Workflow for Kinase Inhibitor Drug Discovery.

This workflow outlines the logical progression from the synthesis and characterization of a **6-azaindole** derivative to its biological evaluation and subsequent optimization. The initial steps involve confirming the chemical identity and purity of the synthesized compound. This is followed by in vitro and cell-based assays to determine its inhibitory potency (IC₅₀) against the target kinase and its effects on cellular processes. The collective data from these experiments then informs the lead optimization process.

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